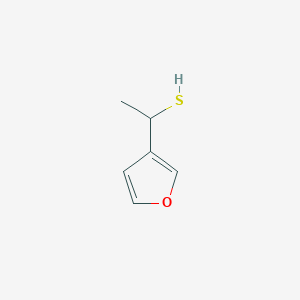

1-(Furan-3-yl)ethane-1-thiol

Description

Contextualization within Furan (B31954) and Thiol Chemistry

To appreciate the properties of 1-(Furan-3-yl)ethane-1-thiol, it is essential to understand its constituent chemical groups. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. Furan and its derivatives are prevalent in natural products and are fundamental building blocks in organic synthesis, contributing to the creation of pharmaceuticals, agrochemicals, and polymers. nih.gov The aromaticity of the furan ring influences its reactivity, making it a versatile scaffold in chemical synthesis. nih.gov

Thiols, also known as mercaptans, are organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. wikipedia.org They are the sulfur analogs of alcohols and are known for their distinct, often potent, odors. wikipedia.org Thiols are more acidic than their alcohol counterparts and the sulfur atom is a strong nucleophile. wikipedia.org This reactivity makes thiols crucial in various chemical transformations and biological processes. wikipedia.org The combination of a furan ring and a thiol group in one molecule, as seen in this compound, results in a compound with a unique blend of these properties.

Structural Characteristics and Unique Chemical Features

The structure of this compound consists of a furan ring substituted at the 3-position with an ethanethiol (B150549) group. The attachment of the thiol group to the first carbon of the ethyl side chain creates a chiral center, meaning this compound can exist as two non-superimposable mirror images, or enantiomers.

The electronic properties of the electron-rich furan ring can influence the acidity and nucleophilicity of the adjacent thiol group. The interaction between the aromatic system and the sulfur atom can lead to specific reactivity patterns that are of interest in synthetic chemistry. The position of the substituent on the furan ring is also crucial; for instance, moving a mercapto group from the 2-position to the 3-position of a furan ring can alter its aromatic properties and sensory perception. acs.org

Significance and Research Trajectories for this compound and Analogues

Research into furan thiols often focuses on their synthesis, identification in natural products, and the relationship between their structure and odor. acs.org For instance, studies have explored how modifications to the structure of furan thiols, such as changing the position of the thiol group or elongating the alkyl chain, affect their odor qualities and detection thresholds. acs.org

Beyond flavor chemistry, furan and thiol moieties are important in medicinal chemistry and materials science. Furan derivatives have been investigated for a range of biological activities. The reactivity of the thiol group allows for its participation in "click chemistry" reactions, such as thiol-ene reactions, which are efficient methods for creating new materials and modifying biological molecules. polito.itresearchgate.net The "furan-thiol-amine" multicomponent reaction is a recent development for the chemoselective modification and cyclization of peptides, highlighting the synthetic utility of these functional groups. researchgate.netacs.org

Chemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1522072-46-3 | sigmaaldrich.com |

| Molecular Formula | C6H8OS | nih.gov |

| Molecular Weight | 128.19 g/mol | sigmaaldrich.com |

| InChI Key | XGDSJUCXJOPYNF-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(furan-3-yl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5(8)6-2-3-7-4-6/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDSJUCXJOPYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of 1 Furan 3 Yl Ethane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-(Furan-3-yl)ethane-1-thiol by providing detailed information about the local environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the three protons on the furan (B31954) ring, the methine proton, the thiol proton, and the methyl protons. The furan protons at positions 2, 4, and 5 are in the aromatic region, with characteristic chemical shifts influenced by the oxygen heteroatom and the alkylthiol substituent. The methine proton (CH) signal will appear as a quartet due to coupling with the adjacent methyl protons. The thiol (SH) proton typically appears as a broad singlet, and its chemical shift can be variable; it may also exhibit coupling to the methine proton, resulting in a doublet. The methyl (CH₃) protons will produce a doublet, being split by the single methine proton.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2 (Furan) | 7.3 - 7.5 | Singlet / Multiplet | 1H |

| H-5 (Furan) | 7.2 - 7.4 | Singlet / Multiplet | 1H |

| H-4 (Furan) | 6.2 - 6.4 | Singlet / Multiplet | 1H |

| CH (Methine) | 3.8 - 4.2 | Quartet (q) | 1H |

| SH (Thiol) | 1.5 - 2.5 | Doublet (d) or Broad Singlet | 1H |

Note: Predicted values are based on typical chemical shifts for 3-substituted furans and alkyl thiols oregonstate.edupitt.edu.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. This compound has six unique carbon atoms. The four carbons of the furan ring will have signals in the aromatic/heteroaromatic region (approx. 110-150 ppm), while the methine and methyl carbons of the side chain will appear in the aliphatic region. The chemical shifts of the furan carbons are influenced by their position relative to the oxygen atom and the substituent.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (Furan) | 125 - 130 |

| C-2 (Furan) | 142 - 145 |

| C-5 (Furan) | 138 - 141 |

| C-4 (Furan) | 108 - 112 |

| CH (Methine) | 35 - 45 |

Note: Predicted values are based on data for furan, 3-methylfuran, and ethanethiol (B150549) chemicalbook.comacs.orgchemicalbook.comchemicalbook.com.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for confirming the structural assignment.

COSY would show correlations between coupled protons, for instance, confirming the coupling between the methine (CH) proton and both the methyl (CH₃) and thiol (SH) protons.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Trace Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For this compound (C₆H₈OS), the nominal molecular weight is 128 g/mol . High-Resolution Mass Spectrometry (HRMS) can measure the exact mass with high precision (e.g., 128.029586 Da), which allows for the unambiguous determination of the elemental formula, confirming the presence of one sulfur and one oxygen atom nih.gov.

Under Electron Ionization (EI), the molecule is expected to undergo fragmentation, producing a characteristic pattern in the mass spectrum. The molecular ion peak (M⁺˙) at m/z = 128 would be observed. Key fragmentation pathways would likely include:

Alpha-cleavage: The bond between the methine carbon and the furan ring can break, leading to a stable furanyl cation or a fragment containing the ethylthiol portion.

Loss of the thiol radical (•SH): This would result in a fragment ion at m/z = 95.

Loss of H₂S: A rearrangement followed by the elimination of hydrogen sulfide (B99878) could lead to a fragment at m/z = 94.

Furan ring fragmentation: The furan ring itself can break apart, typically losing CO (carbon monoxide) or CHO fragments, which is characteristic of furan derivatives ed.ac.uknist.gov.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 128 | [C₆H₈OS]⁺˙ (Molecular Ion) |

| 95 | [C₆H₇O]⁺ (Loss of •SH) |

| 67 | [C₄H₃O]⁺ (Furan ring fragment) |

Vibrational Spectroscopy (Infrared and Fourier Transform Infrared (FT-IR))

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure:

S-H Stretch: A weak but sharp absorption band around 2550-2600 cm⁻¹ is a key indicator of the thiol functional group researchgate.net.

C-H Stretches: Absorptions above 3000 cm⁻¹ (typically ~3100-3150 cm⁻¹) correspond to the sp² C-H bonds on the furan ring. Absorptions just below 3000 cm⁻¹ (typically ~2850-2975 cm⁻¹) are from the sp³ C-H bonds of the ethyl side chain libretexts.orgmsu.edu.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the furan ring typically appear in the region of 1500-1650 cm⁻¹ udayton.edu.

C-O-C Stretch: The asymmetric stretching of the C-O-C ether linkage in the furan ring results in a strong absorption band, usually found between 1000-1250 cm⁻¹ udayton.edunist.gov.

Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3120 | C-H Stretch | Furan Ring (sp²) |

| 2850-2975 | C-H Stretch | Ethyl Group (sp³) |

| 2550-2600 | S-H Stretch | Thiol |

| 1500-1650 | C=C Stretch | Furan Ring |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The furan ring acts as a chromophore, the part of the molecule responsible for absorbing UV light. Furan itself exhibits a strong π → π* transition below 220 nm. The substitution of the ethylthiol group onto the furan ring is expected to cause a slight bathochromic shift (shift to a longer wavelength) of this absorption maximum. Therefore, this compound would likely show a primary absorption peak in the ultraviolet region, likely between 215-230 nm.

Fluorescence Spectroscopy: Simple aromatic heterocycles like furan and aliphatic thiols are generally not considered to be fluorescent. Therefore, fluorescence spectroscopy is not a primary technique for the direct characterization of this compound's intrinsic properties. However, this technique becomes highly relevant for detection and quantification at trace levels. The thiol group is highly reactive and can be specifically labeled with a fluorophore (a fluorescent dye). This derivatization reaction yields a product that is intensely fluorescent, allowing for highly sensitive detection using a fluorometer nih.govnih.govmdpi.com.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of this compound, especially when it is a component in a complex mixture such as a food or beverage aroma extract mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile sulfur compound, this compound is ideally suited for GC-MS analysis. In this technique, the volatile components of a sample are separated in a gas chromatograph based on their boiling points and polarity. As each component elutes from the GC column, it enters the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for each separated component, allowing for positive identification by comparing the spectrum to a library or through interpretation of its fragmentation pattern nih.govsemanticscholar.org. This is the gold-standard method for identifying trace volatile compounds in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is often preferred for volatile thiols, LC-MS is also a powerful tool, particularly when the thiols are derivatized. Volatile thiols can be reacted with specific reagents to form less volatile, more stable derivatives that are suitable for LC separation oup.comnih.gov. This approach is often used to enhance detection sensitivity and improve chromatographic performance. The use of tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and allows for quantification at very low concentration levels, which is critical for aroma compounds that often have extremely low odor thresholds researchgate.netnih.gov.

Computational Chemistry and Theoretical Investigations of 1 Furan 3 Yl Ethane 1 Thiol

Density Functional Theory (DFT) Calculations for Molecular Structure and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and optimized geometry of molecules. For 1-(Furan-3-yl)ethane-1-thiol, DFT calculations are essential for identifying the most stable three-dimensional arrangement of its atoms.

The primary focus of this analysis is to find the minimum energy conformers. Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating the single bonds—specifically, the C-C and C-S bonds connecting the ethanethiol (B150549) side chain to the furan (B31954) ring. By calculating the energy at each rotational increment, a potential energy curve is generated. The minima on this curve correspond to the most stable conformers, such as syn and anti orientations, which represent different spatial arrangements of the thiol group relative to the furan ring. dergipark.org.tr The energy differences between these conformers dictate their relative populations at a given temperature. Such studies on similar furan-containing molecules have successfully determined their preferred shapes, which is crucial for understanding their biological activity and physical properties. researchgate.netmdpi.com

Table 1: Illustrative Conformational Analysis Data for this compound (Note: This data is representative of typical DFT output for conformational analysis and is for illustrative purposes.)

| Conformer | Key Dihedral Angle (°) | Relative Energy (kJ/mol) | Population (%) |

|---|---|---|---|

| Conformer A (Global Minimum) | ~60 | 0.00 | 75.2 |

| Conformer B | ~180 | 3.18 | 20.1 |

| Conformer C | ~-60 | 3.19 | 4.7 |

Electronic Structure Characterization (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov DFT calculations are widely used to compute these orbital energies and the resulting gap, providing a quantitative measure of the molecule's electronic character. For example, studies on other furan derivatives have used DFT to calculate HOMO-LUMO gaps to understand their electronic and optical properties. epstem.netresearchgate.net

Another key tool is the Molecular Electrostatic Potential (MEP) map. An MEP map illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net For this compound, an MEP map would likely show negative potential around the oxygen and sulfur atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms, particularly the thiol hydrogen.

Table 2: Representative Frontier Orbital Energies (Note: These values are examples based on calculations for similar furan-containing molecules.)

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.30 | Electron-donating ability |

| ELUMO | -1.81 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.49 | Chemical reactivity and kinetic stability irjweb.com |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is invaluable for mapping the entire energy landscape of a chemical reaction, from reactants to products. This involves identifying all intermediates and, crucially, the transition states that connect them. A transition state is the highest energy point along a reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.

For this compound, theoretical studies could elucidate the mechanisms of various reactions. For instance, the thiol group is known to participate in radical reactions, such as thiol-ene additions or cyclizations. mdpi.com DFT calculations could model the homolytic cleavage of the S-H bond to form a thiyl radical and then map the subsequent reaction pathway, calculating the activation energies for each step. mdpi.com Similarly, reactions involving the furan ring, such as electrophilic substitution or oxidation, could be investigated to predict regioselectivity and reaction rates. bohrium.com The calculated activation energies provide a theoretical basis for understanding the kinetics and feasibility of different chemical transformations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental measurements. This comparison serves as a critical validation of the chosen theoretical model.

DFT methods, particularly using the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net By calculating the NMR spectra for the lowest-energy conformers of this compound, a weighted average spectrum can be generated based on the predicted Boltzmann distribution of these conformers. Agreement between the calculated and experimentally measured spectra would provide strong evidence for the accuracy of the computed molecular structures. researchgate.net Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These theoretical spectra help in the assignment of experimental spectral bands to specific molecular vibrations.

Table 3: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Shifts (Note: This table illustrates the common practice of comparing computational predictions with experimental results for structural validation.)

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C1 (CH) | 35.2 | 34.8 | +0.4 |

| C2 (CH3) | 23.8 | 23.5 | +0.3 |

| C3 (Furan) | 125.1 | 124.7 | +0.4 |

| C4 (Furan) | 143.5 | 143.1 | +0.4 |

Studies on Intermolecular Interactions and Adsorption Properties

Understanding how this compound interacts with itself and with other molecules is key to predicting its condensed-phase behavior, such as its boiling point, solubility, and potential use in materials science. Computational methods can quantify the strength and nature of non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

The thiol group (-SH) can act as a weak hydrogen bond donor, while the oxygen and sulfur atoms can act as hydrogen bond acceptors. Theoretical calculations can determine the geometry and binding energy of dimers or larger clusters of this compound, revealing the preferred modes of intermolecular association. Furthermore, these studies can model the molecule's adsorption onto surfaces. For example, the interaction of the thiol group with a metal surface is of great interest in the formation of self-assembled monolayers. DFT calculations can predict the adsorption energy, the orientation of the molecule on the surface, and the changes in electronic structure upon binding, providing molecular-level insights into surface modification processes.

Applications of 1 Furan 3 Yl Ethane 1 Thiol in Specialized Chemical Research Fields

Flavor and Fragrance Chemistry

The presence of both a furan (B31954) moiety and a thiol group in 1-(Furan-3-yl)ethane-1-thiol suggests its potential significance as an aroma compound. Furan derivatives are commonly associated with the aromas of thermally processed foods, while thiols are known for their potent and often low-threshold odors.

Formation Mechanisms in Maillard Reactions and Thermally Treated Products

Furan thiols are predominantly formed during the thermal processing of food through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. researchwithrutgers.com The formation of these aroma compounds involves the degradation of sulfur-containing amino acids, such as cysteine, in the presence of carbohydrate degradation products.

The proposed formation pathway for furan thiols in the Maillard reaction involves several key steps:

Sugar Fragmentation: Reducing sugars undergo degradation and fragmentation to form reactive dicarbonyl compounds.

Strecker Degradation: Sulfur-containing amino acids react with dicarbonyls via Strecker degradation to produce hydrogen sulfide (B99878) (H₂S) and Strecker aldehydes.

Furan Formation: Further reactions of sugar fragments lead to the formation of furan derivatives.

Thiol Addition: The highly reactive hydrogen sulfide can then react with furan intermediates to form the corresponding furan thiol.

For this compound, it is hypothesized that a furan-3-yl containing precursor, likely derived from the Maillard reaction, reacts with hydrogen sulfide. The ethanethiol (B150549) side chain suggests the involvement of specific sugar degradation pathways that lead to a two-carbon fragment at the 3-position of the furan ring.

Structure-Odor Correlations and Sensory Perception

The sensory properties of furan thiols are highly dependent on their specific molecular structure, including the substitution pattern on the furan ring and the nature of the thiol side chain. Research on the structure-odor relationships of furan-2-ylmethanethiol and its analogs has provided valuable insights into how subtle structural changes can significantly impact odor quality and potency. acs.orgresearchgate.net

A key finding in this area is that the position of the mercapto group on the furan ring plays a critical role in the perceived aroma and the odor threshold. acs.org Studies have shown that moving the mercapto group from the 2-position to the 3-position of the furan ring, as is the case in this compound, can have a noticeable effect. While the characteristic coffee-like aroma is often retained with this positional change, it is generally accompanied by an increase in the odor threshold, meaning a higher concentration of the compound is required for it to be detected by the human olfactory system. acs.orgresearchgate.net

Table 1: Comparison of Odor Characteristics of Positional Isomers of Furan Thiols

| Compound | Position of Thiol Group | Reported Odor Characteristics | Relative Odor Threshold |

|---|---|---|---|

| Furan-2-ylmethanethiol | 2-position | Roasted coffee, savory | Lower |

Polymer Chemistry and Materials Science

The unique chemical structure of this compound, possessing both a furan ring and a thiol group, makes it a candidate for applications in polymer chemistry, particularly in the synthesis of bio-based and functional polymers.

Integration into Bio-Based Polymer Networks (e.g., Thiol-Ene Photopolymerization)

There is a growing interest in the development of polymers from renewable resources, with furan-based monomers being a promising class of bio-derived building blocks. polito.itresearchgate.net The furan ring can be derived from biomass and offers a rigid, aromatic structure that can be incorporated into polymer backbones. Thiol-ene photopolymerization is a "click" chemistry reaction that has gained significant attention for its high efficiency, rapid reaction rates, and mild reaction conditions. polito.itscispace.comresearchgate.net This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (ene).

Given its structure, this compound could potentially be integrated into bio-based polymer networks through thiol-ene photopolymerization in a couple of ways:

As a furan-functional thiol: It could react with polymers containing "ene" functionalities, thereby introducing furan groups into the polymer structure. These furan groups can then be used for further modifications or for creating reversible cross-links through Diels-Alder reactions. utoronto.carsc.orgmdpi.com

As a monomer in furan-based polymers: If modified to contain an "ene" group, the thiol functionality could then be used in subsequent thiol-ene reactions.

Role as Cross-Linking Agents in Polymer Synthesis

The thiol group in this compound makes it a potential cross-linking agent in polymer synthesis. Cross-linking is a process that forms covalent bonds between polymer chains, leading to the formation of a three-dimensional network structure with enhanced mechanical and thermal properties.

In the context of thiol-ene chemistry, a polyfunctional thiol can react with a polymer containing multiple "ene" groups to form a cross-linked network. While this compound is a monofunctional thiol, it could be modified to be difunctional or polyfunctional, or it could be used in conjunction with other polyfunctional cross-linkers.

Furthermore, thiols can also act as chain transfer agents in free radical polymerization, which is a method to control the molecular weight of polymers. researchgate.net The thiol group can donate a hydrogen atom to a growing polymer radical, terminating that chain and creating a new thiyl radical that can initiate the growth of a new polymer chain. This property could be utilized to regulate the architecture of polymers.

While the direct application of this compound in polymer synthesis is not yet widely reported, its bifunctional nature presents opportunities for its use in the creation of novel bio-based and functional polymeric materials.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-Furfurylthiol |

| 2-Methyl-3-furanthiol |

| Furan-2-ylmethanethiol |

| Furan-3-ylmethanethiol |

Synthetic Reagents and Building Blocks in Organic Synthesis

The structure of this compound offers two distinct points of chemical reactivity, making it a potentially versatile building block for constructing more complex molecular architectures. The furan ring and the thiol group can undergo a variety of transformations, allowing for the introduction of the furan-3-yl-ethyl moiety into larger structures.

The furan ring is an electron-rich aromatic heterocycle that can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. acs.orgnih.gov This reactivity allows for the construction of oxabicyclic systems, which are valuable intermediates in the synthesis of natural products and other complex organic molecules. acs.org Furthermore, the furan ring is susceptible to electrophilic substitution, typically at the C2 and C5 positions, enabling further functionalization. scribd.compharmaguideline.com

The thiol group is a powerful nucleophile and a key functional group in "click chemistry," particularly in thiol-ene and thiol-yne reactions. These reactions proceed with high efficiency and selectivity under mild conditions, making them ideal for modular synthesis. The thiol group of this compound can react with alkenes, alkynes, and other electrophiles to form stable carbon-sulfur bonds, effectively "clicking" the furan-containing fragment onto other molecules.

The dual reactivity of this compound could be harnessed in sequential or one-pot reactions. For instance, the thiol could first be engaged in a Michael addition reaction, with the furan moiety later participating in a Diels-Alder cycloaddition to rapidly build molecular complexity.

| Reactive Moiety | Reaction Type | Potential Reactant | Resulting Linkage/Structure |

|---|---|---|---|

| Thiol (-SH) | Thiol-ene Reaction | Alkene | Thioether |

| Thiol (-SH) | Michael Addition | α,β-Unsaturated Carbonyl | Thioether |

| Thiol (-SH) | Nucleophilic Substitution | Alkyl Halide | Thioether |

| Furan Ring | Diels-Alder [4+2] Cycloaddition | Dienophile (e.g., Maleimide) | Oxabicyclo[2.2.1]heptane derivative |

| Furan Ring | Electrophilic Substitution | Electrophile (e.g., Acyl Chloride) | Substituted Furan Ring |

Catalysis and Reaction Promotion in Chemical Processes

Beyond its role as a structural building block, the thiol group in furan-containing molecules can act as a promoter in certain chemical transformations, particularly in acid-catalyzed reactions. Research has demonstrated that thiols can significantly enhance the efficiency of reactions involving furan derivatives, such as the synthesis of high-performance lubricant base oils from biomass-derived 2-alkylfurans and ketones. rsc.orgrsc.orgdocumentsdelivered.com

In these processes, which are typically catalyzed by strong acids like perfluorinated sulfonic acid, the thiol is believed to lower the activation energy of the rate-determining step. rsc.org Electronic structure calculations have indicated that the thiol reduces the energy barrier of dehydration steps in the reaction pathway. rsc.orgrsc.org This promotional effect leads to higher conversion rates and improved yields of the desired furan-containing products.

The proposed mechanism involves the thiol participating in the reaction cascade, potentially forming transient intermediates that facilitate key bond-forming or bond-breaking events before being regenerated. While this compound has not been specifically studied in this context, its structure suggests it could function as an intramolecular promoter in reactions involving the furan ring, or as a co-catalyst in intermolecular transformations of other furanic compounds.

| Catalyst System | Reaction Conditions | Product Yield | Reference |

|---|---|---|---|

| Solid Acid Catalyst (Aquivion PW79S) | Neat, 120 °C, 24h | ~60% | rsc.orgrsc.org |

| Solid Acid Catalyst (Aquivion PW79S) + Thiol Promoter | Neat, 120 °C, 24h | >90% | rsc.orgrsc.org |

Note: Data is illustrative based on findings for thiol-promoted reactions of 2-alkylfurans and may not represent the specific activity of this compound.

Conceptual Framework for Bioconjugation Chemistry

Bioconjugation, the covalent linking of molecules to biomolecules such as proteins or peptides, is a cornerstone of chemical biology and therapeutic development. The thiol group is a primary target for selective bioconjugation due to the strong nucleophilicity of the cysteine thiol side chain and its relatively low abundance in proteins. Common strategies involve the reaction of cysteine thiols with electrophiles like maleimides (via Michael addition) or haloacetamides to form stable thioether bonds. nih.govnih.gov

While this compound itself could be used to modify biomolecules that have been functionalized with suitable electrophiles, a more advanced conceptual link comes from multicomponent reactions that utilize both furan and thiol chemistry. A notable example is the bio-inspired "Furan-Thiol-Amine (FuTine)" reaction. bohrium.comresearchgate.netresearchgate.net This one-pot reaction involves the oxidation of a furan ring to generate a highly reactive cis-2-butene-1,4-dial intermediate. researchgate.netacs.org This electrophilic species then rapidly and selectively reacts first with a thiol (e.g., from a cysteine residue) and then an amine (e.g., from a lysine residue) to form a stable N-substituted pyrrole cross-link. bohrium.comresearchgate.netoup.com

This multicomponent strategy highlights the synergistic potential of furan and thiol functionalities in bioconjugation. bohrium.com The FuTine reaction provides a powerful tool for selective peptide labeling, macrocyclization, and protein modification under physiological conditions. bohrium.comacs.orgacs.org The structure of this compound, containing both the thiol nucleophile and the furan precursor to the electrophile, embodies the core components of this advanced bioconjugation framework.

| Strategy | Thiol Reactive Partner | Bond Formed | Key Features |

|---|---|---|---|

| Thiol-Maleimide Addition | Maleimide | Thioether (Succinimide) | Highly selective for thiols at pH 6.5-7.5; bond can show limited stability in vivo. nih.govnih.gov |

| Thiol-Halide Alkylation | Haloacetamide/Alkyl Halide | Thioether | Forms a very stable bond; can have lower selectivity than maleimides. acs.org |

| Disulfide Exchange | Pyridyl Disulfide | Disulfide | Forms a cleavable bond, useful for drug release in a reductive environment. acs.org |

| Furan-Thiol-Amine (FuTine) MCR | Oxidized Furan + Amine | N-substituted 3-thio-pyrrole | Forms stable heterocyclic cross-link; multicomponent and bio-inspired. bohrium.comresearchgate.net |

Advanced Analytical Methodologies for Detection and Quantification of 1 Furan 3 Yl Ethane 1 Thiol

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for 1-(furan-3-yl)ethane-1-thiol. The methodology involves separating volatile compounds in the gas phase using a capillary column, followed by their ionization and detection by a mass spectrometer.

The analysis of thiols by GC-MS presents unique challenges, including their low ionization efficiency and potential for poor peak shape. scielo.org.za To overcome these issues, derivatization is often employed prior to analysis. This process modifies the thiol group to create a less polar and more stable derivative, which improves its chromatographic behavior and mass spectrometric response. scielo.org.za Another advanced approach is the use of heart-cutting multidimensional gas chromatography (H/C MDGC-MS), which provides enhanced separation and detection of trace-level volatile thiols in complex samples like wine. nih.gov

Sample preparation is a critical step for isolating and concentrating thiols from the sample matrix. Solid-phase extraction (SPE) utilizing a sorbent with silver ions (Ag+) has been shown to be an effective method for selectively capturing volatile thiols. nih.gov This selective extraction minimizes interferences and reduces artifacts, which is crucial for subsequent qualitative screening and quantitative analysis. nih.gov

Below is a table summarizing typical parameters for the GC-MS analysis of volatile thiols.

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Injection Mode | Splitless or PTV | Maximizes transfer of trace analytes to the column. |

| Column Type | DB-WAX, DB-FFAP (polar); DB-5ms (non-polar) | Separation based on polarity and boiling point. Polar columns are often preferred for thiols. |

| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying analytes through the column. |

| Oven Program | Initial Temp: 40-50°C, Ramp: 5-10°C/min, Final Temp: 220-250°C | Ensures separation of compounds with different volatilities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |

| MS Detection | Scan Mode (for screening); Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification) | Scan mode acquires full mass spectra, while SIM/MRM offers higher sensitivity and selectivity for target compounds. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/HRMS) for Non-Volatile Species

While this compound itself is volatile, its non-volatile precursors or degradation products may be present in a sample. Liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), is the ideal technique for analyzing these types of species. mdpi.com Thiols are often derivatized before LC-MS analysis to enhance their retention on reversed-phase columns and to improve ionization efficiency. nih.gov

A common strategy involves derivatizing the thiol group with a reagent that introduces a readily ionizable moiety. nih.gov For instance, monobromobimane (mBrB) reacts with thiols to form fluorescent and easily ionizable derivatives suitable for LC-MS/MS analysis. nih.gov This approach allows for the simultaneous determination of various thiol compounds in biological samples. nih.gov The separation is typically achieved on a C18 reversed-phase column using a gradient elution. nih.gov For more polar species, hydrophilic interaction chromatography (HILIC) can be employed. sciex.com

High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements. This capability is crucial for determining the elemental composition of unknown compounds and for distinguishing between isobaric interferences, which is a common challenge in complex matrices. nih.gov

The table below details common derivatization reagents used for the LC-MS analysis of thiols.

| Derivatization Reagent | Abbreviation | Application Principle |

|---|---|---|

| Monobromobimane | mBrB | Reacts with the thiol group to form a stable, fluorescent derivative that ionizes well in ESI+. nih.gov |

| 4-acetoamido-7-mercapto-2,1,3-benzoxadiazole | AABD-SH | Acts as a labeling agent for short-chain fatty acids and can be adapted for thiol analysis. mdpi.com |

| O-(2-mercaptoethyl)-O′-methyl-hexa(ethylene glycol) | MEMHEG | Used to derivatize specific functional groups in larger molecules (e.g., microcystins), shifting them to an interference-free region of the chromatogram. acs.org |

Non-Targeted Screening and Data Processing Strategies

Non-targeted screening is a powerful approach for identifying a broad range of chemical compounds in a sample without pre-selecting specific analytes. This is particularly useful for discovering novel compounds or for comprehensive sample characterization. The workflow typically involves analysis by LC-HRMS, which generates large and complex datasets. nih.govmdpi.com

The process begins with a rapid and simple sample pretreatment, such as protein precipitation, to remove major matrix components. nih.gov The extract is then injected into the LC-HRMS system, and data is acquired in full-scan mode, often with data-dependent acquisition (DDA) to trigger fragmentation of detected ions. nih.gov

The key to non-targeted screening lies in the data processing. Automated workflows are used to process the raw data, which includes peak picking, alignment, and filtering. Compound identification is then performed by matching the accurate mass and fragmentation patterns (MS/MS spectra) against extensive reference libraries and databases. nih.gov This allows for the tentative identification of a vast number of compounds, including potentially this compound and its metabolites, in a single analysis. nih.govmdpi.com

Quantitative Analytical Approaches and Method Validation

For accurate quantification of this compound, a targeted analytical approach is necessary. This typically involves gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-TQ/MS) operating in multiple reaction monitoring (MRM) mode. nih.gov MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte. scielo.org.zanih.gov

The development of a quantitative method requires rigorous validation to ensure the reliability and accuracy of the results. Method validation is performed according to international guidelines and assesses several key performance characteristics. nih.gov

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The range over which the instrument response is directly proportional to the analyte concentration.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. nih.gov

Precision: The closeness of agreement between a series of measurements, expressed as the relative standard deviation (%RSD).

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. scielo.org.za

The following table presents example validation data for a hypothetical targeted GC-MS/MS method for the quantification of this compound.

| Validation Parameter | Performance Metric |

|---|---|

| Linearity (R²) | > 0.995 |

| Linear Range | 1 - 500 ng/L |

| Limit of Detection (LOD) | 0.3 ng/L |

| Limit of Quantification (LOQ) | 1.0 ng/L |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (Recovery %) | 90 - 110% |

Future Research Directions and Emerging Perspectives

Exploration of Novel Sustainable Synthetic Routes

The imperative for green chemistry is driving research towards the development of environmentally benign methods for synthesizing valuable chemical compounds. chemistryjournals.net For 1-(Furan-3-yl)ethane-1-thiol, future synthetic strategies will likely prioritize the use of renewable feedstocks, atom economy, and the reduction of hazardous waste.

A primary focus will be the utilization of biomass as a starting point for the furan (B31954) moiety. Furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural, are readily accessible from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. nih.govfrontiersin.org Research is ongoing to develop efficient and scalable catalytic processes for the conversion of these platform molecules into a wide array of furan-based chemicals. nih.govmdpi.commdpi.com Future work could adapt these bio-derived furans to create a sustainable pathway to the furan-3-yl precursor of the target thiol.

The introduction of the thiol group is another area ripe for green innovation. Traditional methods for thiol synthesis can involve harsh reagents and produce undesirable byproducts. researchgate.net Emerging research directions include the exploration of biocatalytic and enzymatic approaches. rsc.orgnih.govacs.org These methods operate under mild conditions and offer high selectivity, minimizing the environmental impact. acs.org Furthermore, the use of green solvents, such as water or bio-derived solvents like ethyl lactate, in the synthesis of sulfur-containing compounds is an active area of investigation that could be applied to the production of this compound. researchgate.netmdpi.com The development of catalytic systems that utilize air as the oxidant for thiol-related reactions also represents a promising sustainable approach. rsc.org

| Sustainable Approach | Description | Potential Advantage for this compound Synthesis |

| Biomass-derived Furans | Utilization of furfural or other furanics from renewable lignocellulosic biomass as the starting material for the furan ring. nih.govfrontiersin.orgnih.gov | Reduces reliance on fossil fuels and promotes a circular economy. |

| Biocatalysis and Enzymatic Synthesis | Use of enzymes or whole-cell systems to catalyze the formation of the thiol group or other key synthetic steps. rsc.orgnih.govacs.org | High selectivity, mild reaction conditions, and reduced waste generation. |

| Green Solvents | Employing environmentally benign solvents like water or bio-derived alternatives in the reaction media. researchgate.netmdpi.com | Lower toxicity and environmental impact compared to traditional organic solvents. |

| Catalytic Air Oxidation | Using air as a green oxidant in reactions involving the thiol group, potentially for disulfide formation and subsequent reduction. rsc.org | Avoids the use of hazardous and stoichiometric oxidizing agents. |

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research will likely employ a combination of advanced computational and experimental techniques to elucidate the intricate details of its reactivity.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction pathways, transition states, and the stability of intermediates. digitellinc.comchemrxiv.orgsemanticscholar.org These theoretical studies can provide insights into the electronic and steric factors that govern the reactivity of both the furan ring and the thiol group. For instance, computational analysis can help to understand the regioselectivity and stereoselectivity of reactions, such as the thiol-ene click reaction, which is a common transformation for thiols. semanticscholar.orgmdpi.com Recent studies have used computational methods to explain the unexpected reactivity and selectivity of thiols compared to alcohols in certain reactions, highlighting the subtle influence of factors like hydrogen bonding. digitellinc.comnih.govrsc.org

Experimentally, advanced spectroscopic and kinetic studies will be essential for validating theoretical predictions and providing a complete mechanistic picture. Techniques such as in-situ monitoring of reactions can help to identify transient intermediates and build accurate kinetic models. Understanding the mechanism of radical-mediated reactions, such as the thiol-ene reaction, is particularly important due to their utility in polymer and materials synthesis. mdpi.comuiowa.edu Detailed mechanistic studies will enable finer control over these reactions, leading to the development of more efficient and selective synthetic protocols.

Expansion of Applications in Advanced Materials and Catalysis

The unique combination of a furan ring and a thiol group in this compound opens up a wide range of potential applications in advanced materials and catalysis. Future research is expected to explore these possibilities extensively.

In the realm of materials science, furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived plastics. bohrium.comgminsights.com The furan moiety can be incorporated into polyesters, polyamides, and other polymers, often imparting desirable properties such as high thermal stability. nih.govacs.org The thiol group of this compound can be utilized in thiol-ene "click" chemistry to form polymer networks. polito.itresearchgate.net This reaction is highly efficient and can be initiated by UV light, making it suitable for applications such as coatings, adhesives, and 3D printing. polito.itresearchgate.net The resulting materials would be bio-based and could be designed to have specific thermal and mechanical properties.

The thiol group is also known for its ability to coordinate with metal surfaces and nanoparticles, as well as its role in catalysis. nih.govsemanticscholar.org Future research could explore the use of this compound as a ligand for stabilizing metal catalysts or as a functional monomer in the creation of catalytic polymers. Thiols can act as catalyst promoters, as demonstrated in the synthesis of furan-containing lubricant base oils. rsc.org Additionally, thiol-functionalized materials have shown promise in environmental applications, such as the removal of heavy metals from aqueous solutions. acs.org The furan component could potentially enhance the stability and performance of such materials. Furthermore, the prevalence of sulfur-containing heterocycles in medicinal chemistry suggests that derivatives of this compound could be explored for their biological activity in drug discovery programs. tandfonline.comresearchgate.netnih.govnih.gov

| Potential Application Area | Role of this compound | Key Research Focus |

| Bio-based Polymers | Monomer for creating furan-containing polymers via thiol-ene reactions. polito.itresearchgate.net | Synthesis and characterization of novel polymers with tailored properties for coatings, adhesives, and 3D printing. |

| Advanced Coatings | Component in UV-curable coatings leveraging the thiol-ene reaction for rapid and efficient curing. polito.itresearchgate.net | Development of sustainable and high-performance coatings with enhanced durability and functionality. |

| Catalysis | Ligand for metal catalysts or as a catalytic promoter itself. nih.govsemanticscholar.orgrsc.org | Design of novel catalytic systems for efficient and selective chemical transformations. |

| Environmental Remediation | Precursor for thiol-functionalized materials for the adsorption of heavy metals. acs.org | Creation of effective and reusable materials for water purification. |

| Medicinal Chemistry | Scaffold for the synthesis of new drug candidates. tandfonline.comresearchgate.netnih.govnih.gov | Exploration of the biological activity of its derivatives for various therapeutic targets. |

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the pace of discovery and providing deeper insights into structure-property relationships. researchgate.netulster.ac.uk For this compound, these computational tools offer a powerful approach to predict its properties, reactivity, and potential applications.

ML models can be trained on large datasets of chemical compounds to predict a wide range of properties, including solubility, toxicity, and reactivity. researchgate.netulster.ac.ukacs.org By inputting the structure of this compound and its derivatives into these models, researchers can rapidly screen for promising candidates for specific applications without the need for extensive and time-consuming laboratory experiments. For example, ML could be used to predict the performance of polymers derived from this compound or to identify derivatives with high potential for biological activity. ulster.ac.uk

In the context of reaction optimization, ML algorithms can analyze complex datasets from high-throughput experiments to identify the optimal conditions for a given chemical transformation. This could be particularly useful for developing efficient and sustainable synthetic routes to this compound. Furthermore, AI and ML are increasingly being used in the design of new molecules with desired properties. By combining generative models with predictive algorithms, it may be possible to design novel derivatives of this compound that are optimized for specific applications in materials science or medicine. The application of machine learning to predict the behavior of sulfur-containing compounds is an active area of research that will undoubtedly benefit the future study of this molecule. nih.govresearchgate.net

Q & A

Q. Basic

- Containment : Use fume hoods and sealed systems to prevent exposure, as even trace amounts of ethanethiol analogs emit intense odors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical-resistant aprons to avoid dermal absorption.

How can network pharmacology approaches elucidate the interaction between this thiol and olfactory receptors at a molecular level?

Q. Advanced

- Molecular Docking : Model binding affinities to OR1A1 or OR2M3 receptors using AutoDock Vina. Cross-validate with in vitro calcium imaging assays.

- Flavor Interaction Networks : Map co-occurrence patterns with other volatiles (e.g., fruity esters) to predict combinatorial odor effects, as applied in e-liquid flavor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.